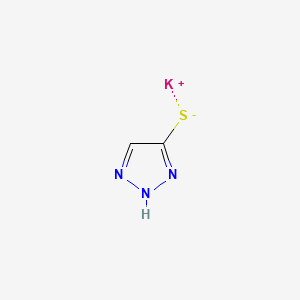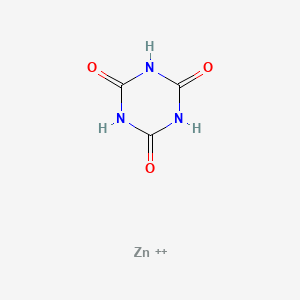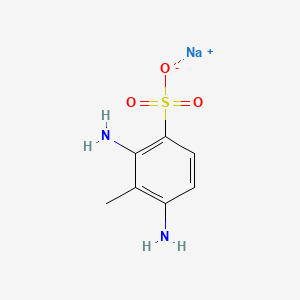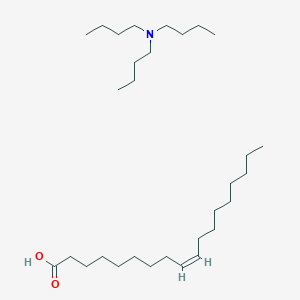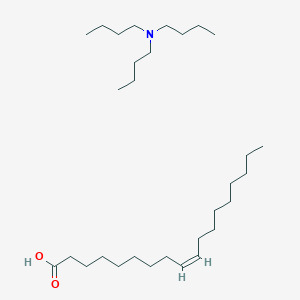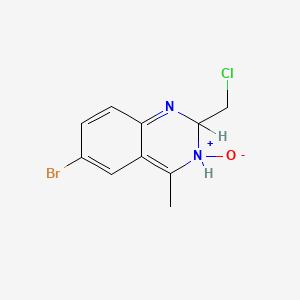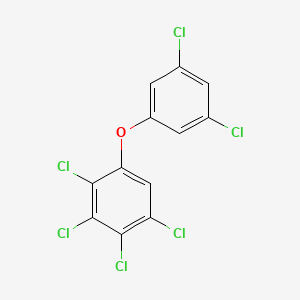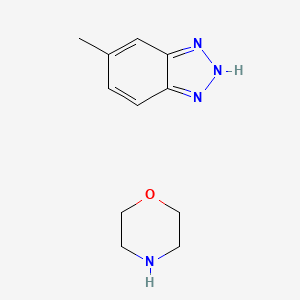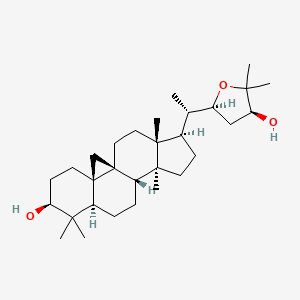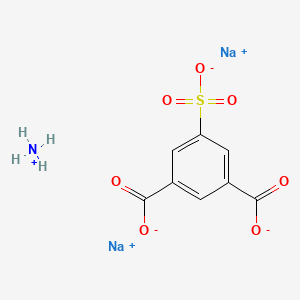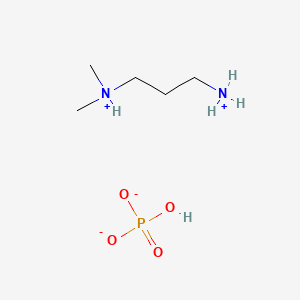
3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate is a chemical compound with the molecular formula C5H17N2O4P and a molecular weight of 200.17 g/mol. It is known for its unique structure, which includes both ammonium and phosphate groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate typically involves the reaction of 3-ammoniopropyl(dimethyl)amine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{3-Ammoniopropyl(dimethyl)amine} + \text{Phosphoric acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The ammonium and phosphate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates or amines, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for potential therapeutic applications and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate involves its interaction with specific molecular targets and pathways. The ammonium and phosphate groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions, influencing the behavior of the compound in different environments. These interactions can affect enzyme activity, cellular signaling pathways, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopropylphosphonic acid
- Dimethylammonium phosphate
- 3-Aminopropyl(dimethyl)amine
Uniqueness
3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate is unique due to its dual functional groups (ammonium and phosphate), which provide versatility in chemical reactions and applications. Compared to similar compounds, it offers a distinct combination of properties that make it suitable for specific research and industrial uses.
Properties
CAS No. |
94135-62-3 |
|---|---|
Molecular Formula |
C5H17N2O4P |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
3-azaniumylpropyl(dimethyl)azanium;hydrogen phosphate |
InChI |
InChI=1S/C5H14N2.H3O4P/c1-7(2)5-3-4-6;1-5(2,3)4/h3-6H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
JRULVRXGHVZGQG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCC[NH3+].OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


